molecular formula C6H13NO2 B15200083 (R)-Methyl 4-aminopentanoate

(R)-Methyl 4-aminopentanoate

Cat. No.: B15200083
M. Wt: 131.17 g/mol
InChI Key: NHMQROWVIOFGNH-RXMQYKEDSA-N
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Description

®-Methyl 4-aminopentanoate is a chiral compound that belongs to the class of amino acid derivatives. It is an ester of 4-aminopentanoic acid, also known as gamma-aminovaleric acid. This compound is of significant interest in various fields, including pharmaceuticals, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Methyl 4-aminopentanoate can be synthesized through several methods. One common approach involves the esterification of ®-4-aminopentanoic acid with methanol in the presence of an acid catalyst. Another method includes the reduction of ®-methyl 4-nitropentanoate using hydrogen gas and a palladium catalyst to yield ®-methyl 4-aminopentanoate.

Industrial Production Methods

In industrial settings, the production of ®-Methyl 4-aminopentanoate often involves the use of biocatalysts. For example, an engineered glutamate dehydrogenase from Escherichia coli can be used to convert levulinic acid into ®-4-aminopentanoic acid, which is then esterified to produce ®-Methyl 4-aminopentanoate .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 4-aminopentanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, primary amines, and substituted esters.

Scientific Research Applications

®-Methyl 4-aminopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active peptides.

    Medicine: It is investigated for its potential use in developing drugs for treating central nervous system disorders.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 4-aminopentanoate involves its interaction with specific molecular targets. It can act as a precursor for neurotransmitters or other biologically active molecules. The pathways involved include enzymatic conversions that lead to the formation of active compounds that exert physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-aminopentanoic acid
  • (S)-Methyl 4-aminopentanoate
  • ®-Methyl 3-aminopentanoate

Uniqueness

®-Methyl 4-aminopentanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl (4R)-4-aminopentanoate

InChI

InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1

InChI Key

NHMQROWVIOFGNH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)N

Canonical SMILES

CC(CCC(=O)OC)N

Origin of Product

United States

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